molecular formula C19H21N3O2 B7553000 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide

1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide

Cat. No. B7553000
M. Wt: 323.4 g/mol
InChI Key: FPZBUAIVZREQME-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide, also known as MP-10, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and their receptors. Specifically, 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By modulating the activity of the dopamine transporter, 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide may affect the levels of dopamine in the brain, which can have implications for mood, motivation, and addiction.
Biochemical and Physiological Effects:
1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide has been found to reduce pain and inflammation, suggesting that it may have analgesic and anti-inflammatory properties. 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide has also been shown to modulate the activity of the dopamine transporter, which can affect dopamine levels in the brain and have implications for mood and motivation. Additionally, 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide has been found to inhibit the growth of cancer cells, suggesting that it may have potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide in lab experiments is its potency and specificity. 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide has been shown to have potent effects on the dopamine transporter and other targets, making it a useful tool for studying the function of these proteins. However, one limitation of using 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide is its potential toxicity. While 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide has been shown to be relatively safe in animal studies, its long-term effects in humans are not yet known.

Future Directions

There are many potential future directions for research on 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide. One area of interest is the development of new pain medications based on 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide and related compounds. Another area of interest is the use of 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide in the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide and its potential as a cancer therapy. Overall, 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide is a promising compound that has the potential to make significant contributions to various fields of scientific research.

Synthesis Methods

The synthesis of 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide involves the reaction of 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid with pyridine-3-carboxaldehyde in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide in high purity.

Scientific Research Applications

1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide has been shown to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. In neuroscience, 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide has been found to modulate the activity of the dopamine transporter, which may have implications for the treatment of addiction and other neurological disorders. In cancer research, 1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide has been shown to inhibit the growth of cancer cells, suggesting that it may have potential as a cancer therapy.

properties

IUPAC Name

1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-22-17(23)10-9-16(18(22)15-7-3-2-4-8-15)19(24)21-13-14-6-5-11-20-12-14/h2-8,11-12,16,18H,9-10,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZBUAIVZREQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-6-oxo-2-phenyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide

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